molecular formula C17H22N2O2 B7473264 Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone

Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone

Cat. No. B7473264
M. Wt: 286.37 g/mol
InChI Key: FFKCPFKQBRCVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone, also known as CP-47,497, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are the primary receptors responsible for the effects of cannabinoids in the body.

Mechanism of Action

Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone acts as a potent agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone leads to a variety of effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone is a useful tool for researchers studying the endocannabinoid system and its potential therapeutic applications. However, there are limitations to its use in lab experiments, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are many potential future directions for research on Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone and other synthetic cannabinoids. These include further studies on its potential therapeutic applications, as well as investigations into its mechanism of action and potential side effects. Additionally, there is a need for the development of more selective and potent synthetic cannabinoids for use in research and potential clinical applications.

Synthesis Methods

Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone can be synthesized using a variety of methods, including the reaction of 2,3-dimethylbenzoyl chloride with piperazine, followed by the addition of cyclopropyl ketone. Another method involves the reaction of 2,3-dimethylbenzoyl chloride with cyclopropylmethylamine, followed by the addition of piperazine.

Scientific Research Applications

Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. In preclinical studies, this compound has been shown to have analgesic effects and to protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone has been investigated for its potential as an anti-cancer agent, with promising results in vitro.

properties

IUPAC Name

cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-4-3-5-15(13(12)2)17(21)19-10-8-18(9-11-19)16(20)14-6-7-14/h3-5,14H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKCPFKQBRCVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone

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